molecular formula C8H16O2 B11759993 2-(3-Isopropyloxetan-3-yl)ethanol

2-(3-Isopropyloxetan-3-yl)ethanol

Cat. No.: B11759993
M. Wt: 144.21 g/mol
InChI Key: ZLEPOHMYGKVCCI-UHFFFAOYSA-N
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Description

2-(3-Isopropyloxetan-3-yl)ethanol (CAS: 1123786-77-5) is an oxygen-containing heterocyclic compound featuring an oxetane ring substituted with an isopropyl group and an ethanol side chain. Its molecular structure combines the rigidity of the oxetane ring with the polarity of the hydroxyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-(3-propan-2-yloxetan-3-yl)ethanol

InChI

InChI=1S/C8H16O2/c1-7(2)8(3-4-9)5-10-6-8/h7,9H,3-6H2,1-2H3

InChI Key

ZLEPOHMYGKVCCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Physical Properties:

Property Value
Boiling Point 222 °C
Density 0.976 g/cm³
Flash Point 86 °C
Molecular Formula C₈H₁₆O₂

The oxetane ring’s strain and the compound’s moderate polarity contribute to its reactivity in ring-opening reactions and nucleophilic substitutions.

Comparison with Structurally Similar Compounds

3-(3-Isopropyloxetan-3-yl)methanamine (CAS: 1539197-30-2)

This compound replaces the ethanol group in the target molecule with a primary amine (-NH₂), resulting in distinct chemical behavior.

Property 2-(3-Isopropyloxetan-3-yl)ethanol 3-(3-Isopropyloxetan-3-yl)methanamine
Functional Group Hydroxyl (-OH) Amine (-NH₂)
Molecular Weight 144.21 g/mol 129.20 g/mol
Applications Solvent, polymer precursor Building block for bioactive amines

The amine derivative exhibits higher nucleophilicity, enabling its use in coupling reactions, whereas the hydroxyl group in the target compound favors esterification or etherification.

2-(2-Isopropyloxazolidin-3-yl)ethanol (CAS: 28770-01-6)

This analog substitutes the oxetane ring with a 5-membered oxazolidine ring (containing both oxygen and nitrogen).

Property 2-(3-Isopropyloxetan-3-yl)ethanol 2-(2-Isopropyloxazolidin-3-yl)ethanol
Ring Structure 4-membered oxetane 5-membered oxazolidine
Reactivity Strain-driven ring-opening Stabilized by conjugation with N
Thermal Stability Moderate (bp: 222 °C) Likely higher due to larger ring

However, its discontinued commercial availability limits practical applications compared to the oxetane-based ethanol.

Phenolic Ethanol Derivatives (e.g., Tyrosol Analogs)

Property 2-(3-Isopropyloxetan-3-yl)ethanol Tyrosol (CAS: 501-94-0)
Aromaticity Non-aromatic Aromatic (phenolic)
Bioactivity Limited data Antioxidant, tyrosinase inhibition
Polarity Moderate (logP ~1.5 estimated) High (logP ~0.8)

Tyrosol derivatives exhibit biological activity (e.g., mushroom tyrosinase inhibition up to 40–60% at 1 mM), whereas the target compound’s applications are primarily synthetic due to its non-aromatic structure.

Research Implications

The unique combination of ring strain and hydroxyl functionality in 2-(3-Isopropyloxetan-3-yl)ethanol positions it as a valuable scaffold for drug delivery systems and polymer chemistry. Future studies should explore its pharmacokinetic properties relative to its amine and oxazolidine analogs.

Biological Activity

2-(3-Isopropyloxetan-3-yl)ethanol, identified by its CAS number 1123786-77-5, is an organic compound characterized by its unique oxetane structure. This compound features a hydroxyl group (-OH) attached to a carbon chain that includes an isopropyl group and an oxetane ring. While specific biological activity data for this compound is limited, the structural characteristics suggest potential pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The molecular structure of 2-(3-Isopropyloxetan-3-yl)ethanol can be represented as follows:

C8H16O2\text{C}_8\text{H}_{16}\text{O}_2

This compound contains both an alcohol functional group and a cyclic ether, which may influence its biological interactions. The presence of the oxetane ring is particularly noteworthy, as cyclic ethers are known to enhance the bioactivity of certain pharmaceuticals due to their ability to interact with biological targets in unique ways.

Synthesis Methods

2-(3-Isopropyloxetan-3-yl)ethanol can be synthesized through various methods, typically involving the reaction of isopropanol with an appropriate oxetane precursor. Common synthesis routes include:

  • Direct Alkylation : Reaction of isopropanol with oxetane derivatives.
  • Ring Opening Reactions : Utilizing nucleophiles to open the oxetane ring, followed by subsequent reactions to introduce the ethanol moiety.

The choice of synthesis route can affect the yield and purity of the final product.

Biological Activity Overview

While direct studies on the biological activity of 2-(3-Isopropyloxetan-3-yl)ethanol are scarce, related compounds with similar structures often exhibit interesting pharmacological properties. The following sections summarize potential biological activities based on structural analogs and theoretical insights.

Pharmacological Properties

  • Antimicrobial Activity : Compounds containing oxetane rings have been reported to possess antimicrobial properties. For example, certain oxetane derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Some studies suggest that cyclic ethers can exhibit cytotoxic effects against cancer cell lines, possibly due to their ability to disrupt cellular processes.
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, potentially linked to their ability to modulate neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table compares 2-(3-Isopropyloxetan-3-yl)ethanol with structurally similar compounds:

Compound NameCAS NumberKey FeaturesReported Biological Activity
2-(3-Isopropyloxetan-3-yl)ethanol1123786-77-5Contains an isopropyl-substituted oxetane structureLimited data; potential for further study
1-(Oxetan-3-yl)ethanol1510447-35-4Simple oxetane structure without isopropyl substitutionAntimicrobial activity reported
2-(2-Methyloxetan-3-yl)ethanolNot availableFeatures a methyl group instead of an isopropyl groupCytotoxic effects against cancer cell lines noted
1-(Oxetan-3-yl)piperazine1254115-23-5Incorporates a piperazine ringEnhanced biological activity potential

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